molecular formula C21H24N2O2S B304030 N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Katalognummer B304030
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: ZZWDPSXDELAVEP-UYRXBGFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as CP 544326, is a novel and potent inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is a protein that regulates the concentration of glycine in the brain, which is an important neurotransmitter involved in several physiological processes. CP 544326 has gained attention as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and cognitive impairment.

Wirkmechanismus

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 increases the concentration of glycine in the synaptic cleft, which enhances the activation of N-methyl-D-aspartate (NMDA) receptors. This leads to an increase in the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has been shown to have several biochemical and physiological effects in preclinical studies. It has been demonstrated to enhance the release of several neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in various physiological processes. N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has also been shown to improve cognitive function and reduce negative symptoms of schizophrenia in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 is its selectivity for GlyT1, which reduces the risk of off-target effects. N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes.

Zukünftige Richtungen

There are several potential future directions for the research on N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326. One potential direction is to investigate its efficacy in clinical trials for the treatment of various neurological and psychiatric disorders. Another potential direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to elucidate the mechanisms underlying the effects of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 on neurotransmitter release and cognitive function.

Synthesemethoden

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis starts with the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophenecarboxylic acid to form 3,4-dimethyl-N-(2-thienyl)benzamide. This intermediate is then reacted with cyclopentylamine and triethylamine to form N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Wissenschaftliche Forschungsanwendungen

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Several preclinical studies have demonstrated the efficacy of N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide 544326 in improving cognitive function, reducing negative symptoms of schizophrenia, and enhancing the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs).

Eigenschaften

Produktname

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Molekularformel

C21H24N2O2S

Molekulargewicht

368.5 g/mol

IUPAC-Name

N-[(Z)-3-(cyclopentylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C21H24N2O2S/c1-14-9-10-16(12-15(14)2)20(24)23-19(13-18-8-5-11-26-18)21(25)22-17-6-3-4-7-17/h5,8-13,17H,3-4,6-7H2,1-2H3,(H,22,25)(H,23,24)/b19-13-

InChI-Schlüssel

ZZWDPSXDELAVEP-UYRXBGFRSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.